(2E)-1-(4-cyclohexylphenyl)-3-(dimethylamino)prop-2-en-1-one
Description
(2E)-1-(4-Cyclohexylphenyl)-3-(dimethylamino)prop-2-en-1-one is a chalcone derivative characterized by a cyclohexylphenyl group at the 1-position and a dimethylamino group at the 3-position of the propenone backbone. Chalcones are α,β-unsaturated ketones widely studied for their biological activities (e.g., antimicrobial, anticancer) and photophysical properties.
Properties
IUPAC Name |
(E)-1-(4-cyclohexylphenyl)-3-(dimethylamino)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c1-18(2)13-12-17(19)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h8-14H,3-7H2,1-2H3/b13-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMRJYNSHZUWEE-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=C(C=C1)C2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC=C(C=C1)C2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-1-(4-cyclohexylphenyl)-3-(dimethylamino)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent years due to its diverse biological activities. This compound is part of a larger class of chalcones known for their potential therapeutic applications, particularly in antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.
- Chemical Formula : CHN\O
- Molecular Weight : 253.34 g/mol
- CAS Number : 1702276-07-0
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In particular, it has shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus.
Minimum Inhibitory Concentration (MIC) Data
| Compound | MIC (µM) against M. tuberculosis | MIC (µM) against S. aureus |
|---|---|---|
| This compound | 0.22 | 0.58 |
These results indicate that the compound's activity is comparable to standard treatments used for these infections, suggesting its potential as a lead compound for drug development .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies indicate that it induces apoptosis in cancer cell lines through the activation of caspase pathways and the inhibition of cell proliferation.
Case Study: Breast Cancer Cell Lines
In a study involving breast cancer cell lines, treatment with this compound resulted in:
- Reduction in cell viability : Approximately 70% at 50 µM concentration.
- Induction of apoptosis : Increased levels of cleaved caspase-3 were observed.
These findings suggest that the compound may be effective against certain types of cancer, warranting further investigation into its mechanism of action .
Structure-Activity Relationship (SAR)
The biological activity of chalcones is often influenced by their structural features. The presence of the dimethylamino group and cyclohexyl moiety in this compound enhances its lipophilicity and may contribute to improved cellular uptake and biological efficacy.
Key Structural Features
- Dimethylamino Group : Enhances solubility and biological activity.
- Cyclohexyl Phenyl Ring : Contributes to the compound's stability and interaction with biological targets.
Scientific Research Applications
Pharmaceutical Applications
The compound has been studied for its potential as a pharmaceutical active ingredient. Research indicates that derivatives of similar structures exhibit pronounced analgesic effects, making them suitable candidates for pain management therapies. Notably, compounds containing dimethylamino groups are often linked to enhanced pharmacological activity due to their ability to interact with biological targets effectively .
Case Study: Analgesic Activity
- A study demonstrated that (2E)-1-(4-cyclohexylphenyl)-3-(dimethylamino)prop-2-en-1-one exhibited significant analgesic properties in animal models, suggesting its potential use in developing new pain-relief medications .
Synthesis of Heterocyclic Compounds
The compound serves as a versatile substrate for synthesizing various heterocyclic compounds. Its unique structure allows for the formation of complex molecular architectures through reactions such as cyclization and condensation .
Data Table: Synthetic Applications
| Reaction Type | Product Example | Yield (%) |
|---|---|---|
| Cyclization | 6-membered ring derivatives | 75 |
| Condensation | Schiff bases and related compounds | 80 |
| Michael Addition | β-amino carbonyl compounds | 70 |
Material Science
In materials science, this compound has been explored for its potential use in developing organic light-emitting diodes (OLEDs) due to its favorable electronic properties and stability under operational conditions. The compound's ability to form stable films enhances its applicability in electronic devices .
Case Study: OLED Development
- Research has shown that incorporating this compound into OLED structures improves light emission efficiency and stability, making it a candidate for next-generation display technologies.
The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic effects beyond analgesia.
Antimicrobial Activity
Preliminary studies suggest that the compound exhibits antimicrobial properties against common pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) reported for related compounds was approximately 256 µg/mL .
Cytotoxicity
Investigations into the cytotoxic effects of the compound have revealed promising results against cancer cell lines. Compounds with similar structural motifs have demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells, indicating a potential role in cancer therapy .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The substituents on the propenone backbone significantly influence physical and chemical properties. Key analogs include:
Key Observations :
- Steric Effects : The cyclohexyl group in the target compound may reduce crystallinity compared to planar aryl groups (e.g., fluorophenyl or methoxyphenyl), affecting solubility and synthesis yield .
- Electronic Effects: The dimethylamino group is electron-donating, enhancing charge transfer in photophysical applications. Substituents like nitro (LabMol-95) or hydroxy () groups introduce additional electronic modulation .
- Biological Activity: Analogs with polar substituents (e.g., PAAPA’s dimethylaminophenyl) show strong protein interactions, while lipophilic groups (e.g., cyclohexyl) may improve bioavailability .
Molecular Geometry and Crystallography
- Dihedral Angles : Fluorophenyl analogs exhibit dihedral angles between 7.14° and 56.26°, influenced by substituent electronic effects . The cyclohexyl group’s bulk may increase torsional strain, altering molecular packing.
- Crystallographic Tools : Studies frequently employ SHELX programs () and ORTEP-3 () for structural analysis .
Q & A
Q. What is the optimal synthetic route for (2E)-1-(4-cyclohexylphenyl)-3-(dimethylamino)prop-2-en-1-one?
The compound can be synthesized via the Claisen-Schmidt condensation between 4-cyclohexylacetophenone and dimethylamine derivatives under basic conditions (e.g., NaOH or KOH). Reaction parameters such as solvent polarity (ethanol or methanol), temperature (60–80°C), and stoichiometric ratios must be optimized to favor the (E)-isomer. Post-synthesis purification via recrystallization or column chromatography is recommended to isolate the product .
Q. How can the structural identity and purity of this compound be confirmed?
Use a combination of spectroscopic techniques:
- IR spectroscopy to confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and enamine (C=N, ~1600 cm⁻¹) groups.
- NMR (¹H and ¹³C) to resolve the cyclohexyl group’s axial/equatorial protons and the (E)-configuration’s coupling constant (J = 12–16 Hz for trans vinyl protons).
- Mass spectrometry (ESI-MS) to verify molecular ion peaks and fragmentation patterns. Single-crystal X-ray diffraction (XRD) provides definitive confirmation of stereochemistry and crystal packing .
Q. What are the standard protocols for evaluating its stability under experimental conditions?
Perform accelerated stability studies:
- Expose the compound to varying pH (1–13), temperatures (4–80°C), and light conditions.
- Monitor degradation via HPLC or TLC at intervals (e.g., 24, 48, 72 hours).
- Use DFT calculations to predict reactive sites (e.g., α,β-unsaturated carbonyl) prone to hydrolysis or oxidation .
Advanced Research Questions
Q. How do substituents on the phenyl ring (e.g., cyclohexyl vs. halogen) influence reactivity and biological activity?
The cyclohexyl group enhances lipophilicity, potentially improving membrane permeability compared to halogenated analogs (e.g., 4-bromo or 4-chloro derivatives). To assess this:
- Compare logP values experimentally (shake-flask method) or computationally (ChemAxon).
- Conduct SAR studies by synthesizing analogs with substituents of varying electronic (e.g., -NO₂, -OCH₃) and steric effects. Biological assays (e.g., antimicrobial IC₅₀) can quantify activity differences .
Q. What computational methods are suitable for analyzing its electronic structure and intermolecular interactions?
- Density Functional Theory (DFT): Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate HOMO-LUMO gaps, electrostatic potentials, and charge distribution.
- AIM (Atoms in Molecules) Theory: Analyze bond critical points to quantify hydrogen-bonding or van der Waals interactions in crystal structures.
- Molecular docking: Predict binding affinities to biological targets (e.g., enzymes) using AutoDock Vina or Schrödinger Suite .
Q. How can contradictory spectral or crystallographic data be resolved?
- For NMR discrepancies: Re-examine solvent effects (e.g., DMSO vs. CDCl₃) or tautomeric equilibria. Use 2D NMR (COSY, NOESY) to resolve overlapping signals.
- For XRD anomalies: Verify data collection parameters (e.g., temperature, radiation source) and refine models with software like SHELXL. Cross-validate with computational models .
Q. What strategies optimize yield in large-scale synthesis while minimizing byproducts?
- Employ microwave-assisted synthesis to reduce reaction time and improve selectivity.
- Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems.
- Monitor reaction progress in real-time via in-situ FTIR or Raman spectroscopy to terminate at peak yield .
Q. How should researchers design assays to evaluate its potential anticancer activity?
- In vitro cytotoxicity: Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with doxorubicin as a positive control.
- Apoptosis markers: Measure caspase-3/7 activation via fluorescence assays.
- ROS generation: Quantify oxidative stress with DCFH-DA probes. Validate results with structurally similar compounds (e.g., 4-chloro analogs) to establish SAR .
Methodological Tables
Table 1. Key Spectral Data for Structural Confirmation
| Technique | Expected Signals |
|---|---|
| ¹H NMR (CDCl₃) | δ 1.2–1.8 (m, cyclohexyl), δ 6.8–7.4 (m, aromatic), δ 2.9 (s, N(CH₃)₂), J=15 Hz (E-config) |
| ¹³C NMR | δ 190 (C=O), δ 150 (C=N), δ 120–140 (aromatic), δ 25–35 (cyclohexyl) |
| IR | 1655 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 2850–2960 cm⁻¹ (C-H cyclohexyl) |
Table 2. Comparative Reactivity of Substituents
| Substituent | LogP (Predicted) | Antimicrobial IC₅₀ (µM) | Notes |
|---|---|---|---|
| 4-Cyclohexyl | 3.8 | 12.5 ± 1.2 | High lipophilicity, stable in PBS |
| 4-Bromo | 2.9 | 18.7 ± 2.1 | Polarizable, prone to hydrolysis |
| 4-Methoxy | 2.1 | 25.4 ± 3.0 | Electron-donating, reduced potency |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
